2-(Aminomethyl)quinclidine Dihydrochloride
Description
Significance of the Quinuclidine (B89598) Scaffold in Organic Chemistry
The quinuclidine framework, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone in the architecture of various biologically active molecules and functional materials. nih.govwikipedia.org Its rigid, cage-like structure imparts a high degree of conformational stability, which is a desirable trait in drug design as it can lead to more specific interactions with biological targets. nih.gov The tertiary bridgehead nitrogen atom provides a site for basicity and nucleophilicity, making it a valuable component in catalysis and organic synthesis. wikipedia.org
The inherent stability of the quinuclidine ring system is a key feature, rendering it a reliable scaffold for the construction of more complex molecular architectures. nih.gov This robustness allows for a wide range of chemical transformations to be performed on quinuclidine derivatives without compromising the core structure.
Overview of 2-(Aminomethyl)quinclidine Dihydrochloride (B599025) as a Research Compound
2-(Aminomethyl)quinclidine Dihydrochloride is a specific derivative of the quinuclidine family, characterized by an aminomethyl substituent at the 2-position of the quinuclidine ring. The compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media, facilitating its use in various research settings.
While detailed research findings exclusively focused on this compound are not extensively available in the public domain, its structure suggests its primary role as a chemical intermediate or a building block in the synthesis of more complex molecules. The presence of a primary amine and the quinuclidine nitrogen provides two points for potential chemical modification, allowing for the construction of diverse molecular libraries for screening in drug discovery and materials science.
Table 1: General Properties of a Representative Quinuclidine Compound (Quinuclidine)
| Property | Value |
| Chemical Formula | C₇H₁₃N |
| Molar Mass | 111.18 g/mol |
| Appearance | Colorless solid |
| pKa (conjugate acid) | ~11.0 |
Note: Data presented is for the parent compound, quinuclidine, to provide a contextual reference. wikipedia.org
Historical Context and Evolution of Quinuclidine-Based Chemical Investigations
The study of quinuclidine and its derivatives has a rich history, initially driven by the investigation of natural products. The quinuclidine moiety is a key structural feature in a number of Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have been used for centuries for their medicinal properties. nih.gov
In modern organic chemistry, the focus has shifted towards the synthesis of novel quinuclidine derivatives with tailored properties. The development of new synthetic methodologies has enabled the preparation of a wide array of functionalized quinuclidines. nih.gov These synthetic efforts have been instrumental in exploring the structure-activity relationships of quinuclidine-based compounds in various biological systems. nih.gov The evolution of analytical techniques has further enhanced the ability to characterize these complex molecules and understand their chemical behavior.
Detailed Research Findings
Due to the limited specific data on this compound, this section will discuss plausible synthetic approaches and potential research applications based on the known chemistry of related quinuclidine derivatives.
Plausible Synthetic Pathways
The synthesis of 2-(Aminomethyl)quinuclidine Dihydrochloride would likely involve the introduction of a one-carbon unit with a nitrogen functionality at the 2-position of the quinuclidine ring. A common strategy could involve the synthesis of 2-quinuclidinecarboxylic acid or 2-cyanoquinuclidine (B1580678) as key intermediates.
One potential route could start from a suitable quinuclidinone precursor. For instance, the synthesis of 2-substituted quinuclidines has been reported starting from quinuclidin-3-one. A plausible, though not explicitly documented, pathway to 2-(aminomethyl)quinuclidine could involve the following conceptual steps:
Synthesis of a 2-functionalized quinuclidine: This could potentially be achieved through reactions that introduce a cyano or a protected carboxyl group at the 2-position of the quinuclidine ring.
Reduction of the functional group: The cyano or carboxyl derivative would then be reduced to the corresponding aminomethyl group. For example, the reduction of a nitrile (cyano group) using a reducing agent like lithium aluminum hydride would yield the primary amine.
Salt formation: The resulting 2-(aminomethyl)quinuclidine free base would then be treated with hydrochloric acid to form the stable dihydrochloride salt.
Table 2: Potential Intermediates in the Synthesis of 2-(Aminomethyl)quinuclidine
| Intermediate | Potential Synthetic Utility |
| 2-Quinuclidinecarboxylic Acid | Can be converted to an amide and subsequently reduced to the amine. |
| 2-Cyanoquinuclidine | Can be directly reduced to the aminomethyl group. |
Note: This table represents hypothetical intermediates based on standard organic synthesis strategies.
Research Applications as a Building Block
The structure of 2-(Aminomethyl)quinuclidine Dihydrochloride makes it a valuable bifunctional building block for organic synthesis, particularly in the field of medicinal chemistry. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to introduce a wide variety of functional groups. The tertiary nitrogen of the quinuclidine ring can act as a basic center or be quaternized to introduce a permanent positive charge.
This versatility allows for the systematic modification of its structure to explore structure-activity relationships in the development of new therapeutic agents. For example, aminomethyl-substituted heterocyclic compounds are known to exhibit a range of biological activities. nih.gov The rigid quinuclidine scaffold can serve as a platform to present these appended functional groups in a well-defined spatial orientation for interaction with biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEMORLDYUJRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(Aminomethyl)quinclidine Dihydrochloride (B599025)
Established methods for the synthesis of 2-(Aminomethyl)quinclidine Dihydrochloride predominantly rely on the chemical modification of quinuclidinone derivatives. These routes are characterized by their multi-step nature, involving the initial formation of the bicyclic ketone, followed by the introduction of the aminomethyl group and subsequent conversion to the dihydrochloride salt.
Reductive Amination Strategies for Quinuclidinone Derivatives
Reductive amination serves as a important method for the conversion of a carbonyl group, such as the ketone in a quinuclidinone precursor, into an amine. wikipedia.orglibretexts.org This process typically involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.org
In the context of synthesizing 2-(aminomethyl)quinuclidine, a plausible, though not explicitly detailed in available literature, approach would involve the reductive amination of 2-quinuclidinone. This reaction would theoretically proceed by treating 2-quinuclidinone with a source of ammonia, such as aqueous ammonia or ammonium (B1175870) formate, to form an intermediate imine. chim.itnih.gov This intermediate would then be reduced in situ using a suitable reducing agent.
Common reducing agents employed in reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orglibretexts.org Catalytic hydrogenation over metal catalysts like nickel or palladium is another viable reduction method. wikipedia.org The choice of reducing agent can be critical for achieving high selectivity and yield. wikipedia.org
It is important to note that 2-quinuclidinone is a highly strained and unstable molecule, which has made its synthesis and subsequent reactions challenging. wikipedia.org This inherent instability may necessitate the use of milder reaction conditions and specialized catalysts to achieve the desired transformation without unwanted side reactions or decomposition. wikipedia.org
Hydrochlorination Procedures for Salt Formation
Once the free base, 2-(aminomethyl)quinuclidine, is synthesized and purified, it is converted to its dihydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling of amine compounds. The process involves treating a solution of the amine with hydrochloric acid.
Typically, the 2-(aminomethyl)quinuclidine would be dissolved in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether. A solution of hydrogen chloride in the same or a compatible solvent, or gaseous hydrogen chloride, is then added to the amine solution. The dihydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried under vacuum. The stoichiometry of the reaction is crucial, requiring at least two equivalents of hydrochloric acid per mole of 2-(aminomethyl)quinuclidine to ensure the protonation of both nitrogen atoms.
Reaction Conditions and Optimization for Product Purity and Yield
The optimization of reaction conditions is a critical aspect of synthesizing this compound with high purity and yield. Several factors, including the choice of solvent, temperature, pressure, and catalyst, can significantly influence the outcome of the synthesis.
For the reductive amination step, the selection of the solvent is important. Polar protic solvents like methanol or ethanol are often used as they can dissolve the reactants and reagents. The temperature of the reaction can affect the rate of both imine formation and reduction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. Therefore, a careful optimization of the temperature profile is necessary.
The pH of the reaction medium is another critical parameter in reductive amination. The formation of the imine intermediate is typically favored under mildly acidic conditions, which facilitate the dehydration step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
The purity of the final product is highly dependent on the effectiveness of the purification methods employed at each stage of the synthesis. Techniques such as recrystallization, chromatography, and distillation are commonly used to remove impurities. For the final dihydrochloride salt, recrystallization from a suitable solvent system is often the method of choice to obtain a product of high crystalline and chemical purity. scispace.com
Table 1: Hypothetical Reaction Parameters for the Synthesis of 2-(Aminomethyl)quinclidine via Reductive Amination of 2-Quinuclidinone
| Parameter | Condition | Rationale |
| Starting Material | 2-Quinuclidinone | Precursor containing the quinuclidine (B89598) core. |
| Amine Source | Aqueous Ammonia | Provides the nitrogen for the aminomethyl group. |
| Reducing Agent | Sodium Borohydride | A common and effective hydride donor for imine reduction. |
| Solvent | Methanol | A polar protic solvent that dissolves reactants. |
| Temperature | 0-25°C | Milder temperatures may be necessary due to the instability of 2-quinuclidinone. |
| pH | 6-7 | Mildly acidic conditions favor imine formation. |
Note: This table is based on general principles of reductive amination and is hypothetical due to the lack of specific literature for the reaction with 2-quinuclidinone.
Alternative Synthetic Approaches and Precursor Chemistry
Alternative synthetic strategies for this compound and its precursors often explore different starting materials and reaction pathways to circumvent some of the challenges associated with the established routes, such as the instability of certain intermediates.
Preparation from Quinuclidine and Formaldehyde
An alternative approach to the synthesis of 2-(aminomethyl)quinuclidine involves the Mannich reaction. researchgate.netwikipedia.orgorganicreactions.org This reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine or ammonia. oarjbp.comnih.gov In this context, quinuclidine itself could potentially serve as the substrate with an active hydrogen at the C2 position, reacting with formaldehyde and ammonia.
The mechanism of the Mannich reaction begins with the formation of an iminium ion from formaldehyde and ammonia. wikipedia.org Quinuclidine would then act as a nucleophile, attacking the iminium ion to form the 2-(aminomethyl)quinuclidine product. This reaction is typically carried out under acidic conditions. researchgate.net
However, the reactivity of the C-H bond at the 2-position of quinuclidine towards aminomethylation would need to be considered. The reaction might require specific catalysts or forcing conditions to proceed efficiently.
Table 2: Potential Reactants for the Mannich Reaction to Synthesize 2-(Aminomethyl)quinuclidine
| Reactant | Role |
| Quinuclidine | Substrate with an active hydrogen. |
| Formaldehyde | Source of the methylene (B1212753) bridge. |
| Ammonia | Source of the amino group. |
| Acid Catalyst | To facilitate the formation of the iminium ion. |
Exploration of Other Quinuclidine Starting Materials
The synthesis of quinuclidine and its derivatives can start from various precursors. Quinuclidine itself can be prepared by the reduction of quinuclidone. wikipedia.org The synthesis of quinuclidinone isomers, such as 3-quinuclidinone, is well-established and often involves a Dieckmann condensation. wikipedia.org While 2-quinuclidone is more challenging to synthesize, its preparation has been reported. wikipedia.orgresearchgate.net
Other quinuclidine derivatives can also serve as starting points for the synthesis of 2-(aminomethyl)quinuclidine. For instance, a carboxylic acid or ester group at the 2-position could be converted to the aminomethyl group through a series of reactions, such as conversion to an amide followed by reduction. The synthesis of such functionalized quinuclidines has been explored in the literature. nih.gov
The choice of the starting material often depends on its commercial availability, the efficiency of the synthetic route, and the desired stereochemistry of the final product. The development of novel synthetic methods for functionalized quinuclidines continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry.
Industrial-Scale Synthesis Considerations
The industrial-scale synthesis of 2-(Aminomethyl)quinuclidine Dihydrochloride is not extensively detailed in publicly available literature. However, insights can be drawn from patented methods for the synthesis of the parent compound, quinuclidine hydrochloride, which highlight key considerations for large-scale production. A common industrial route starts with 4-piperidine carboxylic acid, which undergoes a series of reactions including esterification, addition, condensation, and decarboxylation to form the quinuclidine core.
A crucial step in one described synthesis is an improved Huangminglong reduction to obtain the final quinuclidine structure. For a substituted compound like 2-(Aminomethyl)quinuclidine, the synthesis would require either a suitably substituted piperidine (B6355638) precursor or subsequent functionalization of the quinuclidine ring.
The introduction of the aminomethyl group at the 2-position likely involves the reduction of a corresponding nitrile (2-(cyanomethyl)quinuclidine). Industrial methods for nitrile reduction are well-established and prioritize cost, safety, and efficiency. Common reagents include borohydrides, often in conjunction with a catalyst like Raney nickel, which offer mild reaction conditions and avoid the need for high-pressure equipment. Another approach involves the use of ammonia borane, which can reduce a wide range of nitriles to primary amines.
Key considerations for industrial scale-up include:
Starting Material Cost and Availability: The economic viability of the synthesis heavily depends on the cost of the initial piperidine derivative.
Reagent Safety and Handling: The use of highly toxic or pyrophoric reagents is a significant concern. For instance, older methods for related reductions that use zinc amalgam require highly toxic mercury compounds, limiting their industrial feasibility. Modern methods using borohydrides are generally safer.
Process Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize reaction time is critical.
Waste Management: The environmental impact and cost of treating and disposing of chemical waste are major factors.
Stereochemical Aspects and Enantioselective Synthesis
The quinuclidine scaffold is a rigid bicyclic system. When a substituent is introduced at positions other than the bridgehead carbon or nitrogen (e.g., position 2 or 3), a chiral center is created. In the case of 2-(Aminomethyl)quinuclidine, the carbon atom at the 2-position is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-2-(Aminomethyl)quinuclidine and (S)-2-(Aminomethyl)quinuclidine.
The three-dimensional arrangement of the atoms in these enantiomers is non-superimposable. The rigid, cage-like structure of the quinuclidine ring system locks the substituent into a specific spatial orientation. The determination of the absolute and relative configurations of substituted quinuclidine stereoisomers is typically accomplished using techniques such as X-ray crystallography. The distinct stereochemistry of these molecules is crucial as different enantiomers often exhibit different biological activities and receptor affinities.
Achieving high enantiomeric purity is a significant goal in the synthesis of chiral quinuclidine derivatives. While specific methods for 2-(Aminomethyl)quinuclidine are not detailed, several powerful enantioselective strategies have been developed for analogous systems. These methodologies generally rely on transition metal catalysis or the use of chiral auxiliaries.
Catalytic Asymmetric Synthesis: Iridium-catalyzed reactions have been shown to produce quinuclidine derivatives with high diastereoselectivity (up to 20:1 dr) and excellent enantioselectivity (up to 99% ee). This approach involves an intramolecular allylic dearomatization reaction, where a chiral ligand on the iridium catalyst controls the stereochemical outcome. Similarly, gold-mediated cyclization has been used to construct the azabicyclic core found in related alkaloids, setting a key stereocenter early in the synthesis.
Chiral Auxiliary-Based Synthesis: Another common strategy involves starting with a chiral building block. For example, enantioselective syntheses of related piperidine and quinolizidine alkaloids have been achieved starting from a phenylglycinol-derived lactam. This chiral auxiliary directs the stereochemical course of subsequent reactions, and its eventual removal yields the enantiomerically enriched target molecule.
Chemical Reactivity and Derivatization
The 2-(Aminomethyl)quinuclidine molecule contains two nitrogen atoms susceptible to oxidation: the tertiary amine of the quinuclidine ring and the primary aminomethyl group.
The tertiary bridgehead nitrogen of the quinuclidine core is a key site of reactivity. It can undergo single-electron transfer (SET) oxidation. For example, in the presence of a highly oxidizing photoexcited Iridium(III) complex, quinuclidine can be oxidized to its corresponding quinuclidinium radical cation. This reactivity is harnessed in photoredox catalysis, where the quinuclidinium radical cation can act as a hydrogen atom transfer (HAT) agent, facilitating a wide range of C-H functionalization reactions on other molecules.
Standard chemical oxidation of the tertiary amine can lead to the formation of a quinuclidine N-oxide. The reactivity of the primary amine in the aminomethyl group would be typical for such functionalities, with potential oxidation to imines or other nitrogen-containing functional groups, depending on the oxidizing agent and reaction conditions.
The quinuclidine ring is a saturated bicyclic amine system and is generally stable and resistant to reduction under typical catalytic hydrogenation or chemical hydride conditions. The primary reactivity in terms of reduction is associated with the synthesis of the compound itself, specifically the formation of the aminomethyl group.
The most direct precursor to the aminomethyl group is a cyanomethyl group (-CH₂CN). The reduction of this nitrile functionality is a key transformation. A variety of reducing agents are effective for this purpose, with the choice often depending on scale and functional group tolerance.
| Reducing Agent/System | Description |
| Ammonia Borane | A versatile reagent that can reduce a wide range of nitriles to primary amines under thermal conditions without a catalyst. |
| Borohydrides with Catalyst | Systems like potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) with a Raney nickel catalyst are effective for reducing nitriles to primary amines under mild, atmospheric pressure conditions. |
| Diisopropylaminoborane | In the presence of catalytic lithium borohydride (LiBH₄), this reagent reduces various nitriles in excellent yields. |
| Samarium Diiodide (SmI₂) | Activation of SmI₂ with Lewis bases provides a mild method for the reduction of nitriles to primary amines via single electron transfer, showing excellent functional group tolerance. |
These methods highlight the common strategies for synthesizing the title compound from a nitrile precursor, which is a standard method for producing primary amines.
Substitution Reactions Involving the Aminomethyl Moiety
The primary amine of the aminomethyl group in 2-(aminomethyl)quinuclidine serves as a versatile nucleophile, readily participating in substitution reactions to form a variety of derivatives. Common transformations include N-alkylation and N-acylation, which introduce new functional groups and modify the compound's properties.
N-Alkylation: The nitrogen atom of the aminomethyl group can be alkylated using various alkylating agents. For instance, reductive amination represents a key strategy for introducing alkyl substituents. The reaction of quinoline (B57606) carboxaldehydes with amines, followed by reduction with a hydride source like sodium borohydride, yields (aminomethyl)quinolines. nih.gov While this exemplifies the formation of the core structure, similar principles apply to the derivatization of the primary amine of 2-(aminomethyl)quinuclidine itself. The use of an N-acyl moiety can prevent undesirable N-alkylation pathways with alkyl halides, highlighting the importance of protecting groups in directing reactivity. nih.gov Ruthenium complexes have been shown to be effective catalysts for the N-alkylation of a broad range of amines, amides, and sulfonamides using alcohols or diols as the alkylating agents, suggesting a potential route for the derivatization of 2-(aminomethyl)quinuclidine. rsc.org
N-Acylation: Acylation of the aminomethyl group is another common transformation, typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an amide functionality. The chemoselectivity of acylation can be controlled by the reaction conditions. For example, in nucleosides containing both hydroxyl and amino groups, acylation can be directed to either the oxygen or nitrogen atoms by selecting the appropriate catalyst and conditions. nih.gov In the context of 2-(aminomethyl)quinuclidine, the primary amine is expected to be the more nucleophilic site for acylation under standard conditions.
The table below summarizes representative substitution reactions involving aminomethyl moieties in related heterocyclic systems.
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |
| Quinolone Carboxaldehyde | Piperidine | (Piperidin-1-ylmethyl)quinoline | Reductive Amination | nih.gov |
| N-Boc Pyrrolidine | Cyclohexylmethyl Bromide | N-Boc-2-(cyclohexylmethyl)pyrrolidine | C-H Alkylation | nih.gov |
| Amine/Amide/Sulfonamide | Alcohol/Diol | N-Alkylated Amine/Amide/Sulfonamide | Catalytic N-Alkylation | rsc.org |
| Nucleoside (with -OH and -NH2) | Acylating Agent | O- or N-Acylated Nucleoside | Selective Acylation | nih.gov |
Investigations into Side Reactions and Adduct Formation
During the synthesis and derivatization of 2-(aminomethyl)quinuclidine, the potential for side reactions and the formation of adducts must be considered. These unintended reaction pathways can affect product yield and purity.
Intramolecular Cyclization: Depending on the substituents present on the quinuclidine ring or the aminomethyl group, intramolecular cyclization can be a significant side reaction. For instance, the bromination of certain quinoline alkaloids can be accompanied by intramolecular cyclization, leading to the formation of new penta-, hexa-, and spirocyclic structures. nih.gov Similarly, 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones undergo formic acid-catalyzed intramolecular cyclization to yield bioactive tricyclic quinazolines. nih.gov These examples suggest that if a reactive group is introduced to the aminomethyl nitrogen of 2-(aminomethyl)quinuclidine, subsequent intramolecular reactions with the quinuclidine core or other parts of the molecule could occur under certain conditions.
Adduct Formation: The nucleophilic nature of the aminomethyl group makes it susceptible to addition reactions with electrophilic species, leading to the formation of adducts. A common example is the Michael addition, where the amine adds to an α,β-unsaturated carbonyl compound. The reaction of nucleophilic amino acids with Michael acceptors like hydroxymethylvinyl ketone results in the formation of mono- and bis-Michael adducts. nih.govnih.gov This reactivity is pertinent to 2-(aminomethyl)quinuclidine, as it could form similar adducts in the presence of Michael acceptors. The formation of such adducts can be influenced by pH, with basic conditions often promoting the nucleophilic attack by deprotonating the amino group. nih.gov
The following table provides examples of side reactions and adduct formation in related heterocyclic systems.
| Starting Material | Reagent/Condition | Product Type | Reaction Type | Reference |
| Haplophyllidine (Quinoline Alkaloid) | Bromine or N-Bromosuccinimide | Polycyclic Bromo-derivatives | Intramolecular Cyclization | nih.gov |
| 3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic Acid | Tricyclic Quinazolinone | Intramolecular Cyclization | nih.gov |
| Nucleophilic Amino Acid | Hydroxymethylvinyl Ketone (Michael Acceptor) | Mono- and Bis-Michael Adducts | Michael Adduct Formation | nih.govnih.gov |
Nucleophilic Displacements in Related Quinuclidine Systems
Nucleophilic substitution reactions are a fundamental class of transformations in organic chemistry, and their application to quinuclidine and related heterocyclic systems allows for the introduction of a wide array of functional groups. libretexts.org While direct nucleophilic displacement on the aminomethyl group of 2-(aminomethyl)quinuclidine would require its conversion to a suitable leaving group (e.g., a tosylate or halide), studying such reactions in analogous systems provides insight into the potential for such transformations.
In quinoxaline systems, for example, nucleophilic substitution on 2-monosubstituted quinoxalines can lead to 2,3-disubstituted products. The success of these reactions can be dependent on the nature of the substituent at the 2-position and the strength of the nucleophile. nih.gov Similarly, nucleophilic aromatic substitution (SNAr) reactions of pyridinium ions have been studied, revealing that the leaving group abilities and reaction mechanism can differ from those in typical activated aryl systems. nih.gov
The Mannich reaction, a three-component condensation, is a classic example of nucleophilic addition followed by substitution, leading to the formation of β-amino ketones known as Mannich bases. oarjbp.comnih.gov This reaction underscores the nucleophilic character of amines and their ability to participate in complex bond-forming sequences. In the context of 8-hydroxyquinolines, the Mannich reaction has been employed to introduce aminomethyl groups. u-szeged.hu
The table below illustrates various nucleophilic displacement reactions in related heterocyclic systems.
| Substrate | Nucleophile/Reagent | Product Type | Reaction Type | Reference |
| 2-Monosubstituted Quinoxaline | Organolithium/Grignard Reagent | 2,3-Disubstituted Quinoxaline | Nucleophilic Substitution | nih.gov |
| 2-Substituted N-Methylpyridinium Ion | Piperidine | 2-Piperidinyl-N-methylpyridinium Ion | Nucleophilic Aromatic Substitution | nih.gov |
| 8-Hydroxyquinoline | Formaldehyde, Primary/Secondary Amine | 7-Aminomethyl-8-hydroxyquinoline | Mannich Reaction | u-szeged.hu |
Molecular Interactions and Receptor Pharmacology
Mechanism of Action at Molecular Targets
The biological effects of 2-(Aminomethyl)quinuclidine and its analogues are rooted in their ability to bind to and modulate the function of specific proteins, including enzymes and receptors.
Interaction with Enzymes as Inhibitors or Activators
Quinuclidine (B89598) derivatives have been identified as effective inhibitors of cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov Studies on various N-alkyl quaternary quinuclidine derivatives have demonstrated their ability to inhibit both AChE and BChE in the micromolar range. nih.gov This inhibitory activity establishes the quinuclidine core as a promising scaffold for the development of drugs targeting the cholinergic system. nih.gov
Interaction with Receptors as Ligands
The primary mechanism through which quinuclidine derivatives exert their effects is by acting as ligands for various receptors. They have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs) and, to a lesser extent, muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov As ligands, these compounds can act as agonists, partial agonists, or antagonists, depending on their specific chemical structure. nih.gov For instance, a library of quinuclidine benzamides was found to possess agonist activity at the α7 nicotinic acetylcholine receptor. nih.govmedchemexpress.com The versatility of the quinuclidine scaffold allows for the synthesis of compounds with a wide range of efficacies and affinities for these receptors. nih.gov
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The α7 subtype of the nicotinic acetylcholine receptor is a particularly important target for quinuclidine-based ligands due to its role in cognitive processes, neuroprotection, and inflammation. nih.gov
Ligand Binding to α7 nAChR Subtype
Quinuclidine derivatives have been shown to act as potent agonists at the α7 nAChR. nih.gov These compounds bind to the receptor, a pentameric ligand-gated ion channel, and induce a conformational change that opens the channel, allowing for the influx of cations. nih.govnih.gov The α7 nAChR is notable for its high permeability to calcium ions, which can trigger a variety of downstream signaling cascades. nih.gov While potent agonists can effectively activate the receptor, they often lead to a rapid desensitization of the receptor, which can limit their therapeutic efficacy. nih.gov
Effects on Cholinergic Signaling Pathways, e.g., Acetylcholine Release
By acting as agonists at presynaptic α7 nAChRs, quinuclidine derivatives can modulate the release of acetylcholine and other neurotransmitters. Beyond their direct ion channel function, α7 nAChRs can also engage in metabotropic signaling through direct coupling to heterotrimeric G proteins. nih.gov This interaction is mediated by a specific G protein-binding cluster within the receptor's intracellular loop and can lead to a sustained calcium signaling response that persists beyond the initial channel activation. nih.gov This dual signaling capability, involving both ionotropic and metabotropic pathways, highlights the complex effects of α7 nAChR agonists on cellular function. Furthermore, by inhibiting cholinesterases, these compounds can indirectly enhance cholinergic signaling by increasing the synaptic availability of acetylcholine. nih.gov
Structure-Activity Relationship (SAR) of Quinuclidine Moieties for nAChR Affinity
The affinity and selectivity of quinuclidine-based ligands for nAChR subtypes are heavily influenced by their chemical structure. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed several key features that govern their interaction with the receptor. For example, in a series of quinuclidine benzamides, the nature and position of substituents on the benzamide (B126) ring were found to be critical for agonist activity at the α7 nAChR. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific pharmacological data for the compound "2-(Aminomethyl)quinclidine Dihydrochloride" corresponding to the detailed outline provided. Research and public data on the specific interactions of this compound with muscarinic acetylcholine receptor subtypes, its agonistic or antagonistic profiles, and its inhibitory effects on Cdc7 kinase, Farnesyl Diphosphate Synthase, Squalene Synthase, Metallo-β-lactamases, or its interactions with ion channels and transporters could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for each specified section and subsection. The creation of data tables as requested is also not feasible due to the absence of quantitative data (e.g., ligand affinity, IC50 values) for this particular chemical entity in the public domain.
Structure Activity Relationship Sar Studies
Influence of the Quinuclidine (B89598) Core Rigidity on Biological Activity
The quinuclidine framework, chemically known as 1-azabicyclo[2.2.2]octane, is a defining feature of 2-(Aminomethyl)quinuclidine. This bicyclic structure is highly symmetrical and chemically stable, which makes it a robust scaffold in medicinal chemistry. nih.gov The rigidity of this core significantly limits the molecule's conformational flexibility compared to more fluid, acyclic, or monocyclic structures.
This structural rigidity is not a limitation but rather a strategic advantage for biological activity. It helps to pre-organize the molecule into a conformation that is favorable for binding to a specific receptor or enzyme active site. By reducing the number of possible conformations, the entropic penalty upon binding is minimized, which can contribute to a higher binding affinity. Research on various quinuclidine-based derivatives has confirmed that the quinuclidine core serves as an excellent scaffold for interacting with biological targets, such as cholinesterases. nih.govresearchgate.netnih.gov Its defined and stable geometry ensures a precise orientation of its substituent groups, like the 2-aminomethyl side chain, allowing for optimal interactions with corresponding pockets or residues on a target protein.
Role of the 2-Aminomethyl Substitution on Receptor Binding and Selectivity
The aminomethyl group (-CH₂NH₂) at the 2-position of the quinuclidine ring is a critical determinant of the compound's pharmacological profile. This substituent introduces a primary amine, which is basic and typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group (-CH₂NH₃⁺). This positive charge is pivotal for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) within a receptor's binding site.
Furthermore, the amine group can act as a hydrogen bond donor, forming multiple hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) on the receptor. drugdesign.org These interactions are highly directional and contribute significantly to both binding affinity and selectivity. The specific placement at the 2-position dictates the spatial vector of these interactions relative to the rigid bicyclic core. SAR studies on related structures, such as 2-(aminomethyl)phenols and 2-(aminomethyl)piperidines, have consistently shown that the aminomethyl moiety is crucial for their biological activities. nih.govnih.gov The length and flexibility of the methylene (B1212753) linker (-CH₂-) also play a role, providing a degree of rotational freedom that allows the terminal amine to achieve an optimal position for binding within the receptor site.
Conformational Analysis and Ligand-Receptor Fit
Computational methods like molecular docking and the development of pharmacophore models are used to explore these interactions. researchgate.netnih.gov A pharmacophore model for a class of compounds identifies the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic centers) required for biological activity. For 2-(Aminomethyl)quinuclidine, the key pharmacophoric features would include the position of the basic nitrogen atom and the hydrophobic regions of the bicyclic cage.
Advanced computational techniques, such as qFit-ligand, can reveal that even seemingly rigid molecules can exist in multiple, nearly iso-energetic conformations when bound to a receptor. nih.govscilit.com This suggests that the ligand-receptor complex is not a single static entity but a dynamic ensemble. The ability of the aminomethyl side chain to adopt different conformations could be crucial for adapting to the specific topology of a binding site, thereby optimizing the ligand-receptor fit and influencing potency and selectivity.
Substituent Effects on Pharmacological Profiles and Potency
Modifying the core structure of 2-(Aminomethyl)quinuclidine with additional substituents can dramatically alter its pharmacological properties. These effects can be electronic or steric in nature. For instance, adding substituents to the quinuclidine ring or the aminomethyl group can fine-tune the molecule's affinity and selectivity for a particular receptor.
Studies on related quinuclidine derivatives provide valuable insights into these effects. For example, in a series of N-alkyl quaternary quinuclidines designed as cholinesterase inhibitors, the length of the N-alkyl chain was found to be a critical factor influencing inhibitory potency. nih.gov Similarly, in a series of benzamide (B126) derivatives of quinuclidine targeting the 5-HT₃ receptor, substituents on the benzamide ring had a profound impact on binding affinity. nih.gov The data clearly shows that even subtle changes, such as modifying an alkoxy group, can lead to significant changes in the inhibition constant (Ki).
To illustrate this principle, the table below summarizes findings from a study on substituted benzamide-quinuclidine derivatives, showing how different substituents affect binding affinity for the 5-HT₃ receptor.
| Compound Reference | Substituent at Position 2 | Substituent at Position 3 | Binding Affinity (Ki, nM) nih.gov |
| 2b | Methoxy | Methoxy | ~0.2-0.3 |
| - | Methoxy | Ethoxy | > 0.2-0.3 |
| - | Methoxy | Allyloxy | > 0.2-0.3 |
| 3b (THIZAC) | Methoxy | E-(3-iodo-2-propenyl)oxy | 0.08 |
| 4 (LIZAC) | E-(3-iodo-2-propenyl)oxy | Methoxy | 0.29 |
| - | Ethoxy | Methoxy | ~0.2-0.3 |
| - | Allyloxy | Methoxy | ~0.2-0.3 |
| This table demonstrates that affinity is highly sensitive to substitution, with the 3-substituted iodoallyl derivative (3b) showing the highest affinity. |
These examples underscore the importance of systematic substitution in SAR studies to optimize the pharmacological profile of a lead compound.
Comparison with Structurally Similar Quinuclidine Derivatives and Positional Isomers
Comparing 2-(Aminomethyl)quinuclidine to its positional isomers (where the aminomethyl group is at the 3- or 4-position) and other structurally similar molecules provides critical information about the spatial requirements of its target receptors. The relative positioning of the aminomethyl group can lead to vastly different biological activities.
For example, in the development of 5-HT₃ receptor antagonists, it was found that 3-substituted quinuclidine homologues were generally more potent than their 2-substituted counterparts. nih.gov This suggests that for that specific receptor, the geometry provided by substitution at the 3-position allows for a more favorable set of interactions than substitution at the 2-position.
A comparison with a monocyclic analogue like 2-(aminomethyl)piperidine (B33004) is also instructive. nih.gov While both molecules feature a six-membered nitrogen-containing ring with a 2-aminomethyl substituent, the piperidine (B6355638) ring is conformationally flexible (undergoing chair-boat interconversion). In contrast, the quinuclidine system is rigid. This rigidity can be advantageous, locking the aminomethyl group into a more defined spatial orientation relative to the tertiary amine of the bicyclic system, which can enhance selectivity and affinity for specific receptors that have a complementary binding pocket. The fixed distance and angle between the two nitrogen atoms in aminomethylquinuclidines is a key structural feature not present in more flexible analogues.
Pre Clinical Biological Evaluation and Therapeutic Potential
In Vitro Cellular and Biochemical Assays
Neurotransmitter Release Studies
No studies were identified that investigated the effect of 2-(Aminomethyl)quinclidine Dihydrochloride (B599025) on the release of neurotransmitters.
Cell-Based Functional Assays (e.g., Anti-proliferative Efficacy)
There is no publicly available data on the anti-proliferative efficacy or any other cell-based functional assays for 2-(Aminomethyl)quinclidine Dihydrochloride.
Enzymatic Activity Modulation Assays
No information exists in the public domain regarding the modulation of any enzymatic activity by this compound.
In Vivo Preclinical Animal Models
Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease)
No preclinical studies using animal models of neurodegenerative disorders, including Alzheimer's disease, have been reported for this compound.
Assessment of Cognitive Function in Rodent Models
There are no published findings on the assessment of cognitive function in rodent models following the administration of this compound.
Investigational Applications in Specific Therapeutic Areas
A detailed search for pre-clinical studies evaluating the efficacy or potential mechanism of action of this compound in models of Alzheimer's disease, Parkinson's disease, or schizophrenia did not yield any specific results. Research on related heterocyclic compounds, such as quinolinone derivatives, has been conducted for Alzheimer's disease, focusing on mechanisms like cholinesterase inhibition. nih.gov Similarly, various novel compounds are under investigation for Parkinson's disease and schizophrenia, targeting pathways like dopaminergic and adenosinergic systems. nih.govnih.gov However, no studies were found that specifically name or detail the pre-clinical profile of this compound for these conditions.
There is no available pre-clinical data from in vitro or in vivo studies to define the anticancer potential of this compound. The field of oncology research is actively exploring a wide range of chemical scaffolds. For instance, various derivatives of quinoline (B57606), acridine, and other nitrogen-containing heterocycles have been synthesized and tested for cytotoxic activity against different cancer cell lines, sometimes showing mechanisms involving DNA interaction or enzyme inhibition. nih.govmdpi.comnih.gov Despite the activity of these related structural classes, specific research detailing the anticancer applications of this compound is not present in the available literature.
The scientific literature lacks specific studies on the antimicrobial properties of this compound. While the broader quinuclidine (B89598) class of compounds has been a source for developing new antimicrobial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, no such findings have been published for this specific dihydrochloride salt. nih.gov Research in this area continues to be critical due to rising antibiotic resistance, but the potential contribution of this compound remains unevaluated. nih.gov
A search for other potential pharmacological uses of this compound in emerging research areas did not uncover any published pre-clinical studies. The exploration of novel compounds for therapeutic purposes is a continuous process, but at present, the pharmacological profile of this specific compound has not been characterized in the public domain.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Purity and Quantification
Chromatography is fundamental to separating 2-(Aminomethyl)quinclidine Dihydrochloride (B599025) from impurities and quantifying it in various matrices. The choice of technique depends on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of quinuclidine (B89598) derivatives. lew.ro For a compound like 2-(Aminomethyl)quinclidine Dihydrochloride, a reversed-phase HPLC method is often employed. researchgate.net The separation is typically achieved on a C18 column, which is suitable for retaining and separating polar compounds. nih.govnih.gov The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) buffer, mixed with an organic solvent like acetonitrile (B52724) or methanol. lew.ronih.gov Adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention for amine-containing compounds. nih.gov
Due to the presence of the aminomethyl group, pre-column derivatization with a UV-active agent can be utilized to enhance detection sensitivity, although direct detection is also possible. researchgate.net UV detection is commonly set at a wavelength where the compound or its derivative absorbs light, for instance, around 254 nm or 264 nm. lew.ronih.govresearchgate.net The method's validation would include assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). lew.roresearchgate.net For similar compounds, linearity has been established over specific concentration ranges, demonstrating the method's quantitative capability. lew.ronih.gov
| Parameter | Typical HPLC Conditions for Quinuclidine-Related Compounds |
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) lew.ro |
| Flow Rate | 0.5 - 1.0 mL/min lew.ronih.gov |
| Detection | UV at 254 nm or 264 nm lew.ronih.gov |
| Injection Volume | 20 µL nih.gov |
This table presents typical parameters based on methods developed for related compounds.
Gas Chromatography (GC) is a valuable technique for analyzing volatile and thermally stable compounds. ccsknowledge.com Because this compound is a salt and has low volatility, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile amine into a more volatile derivative. researchgate.net Common derivatizing agents include acyl chlorides, such as pentafluorobenzoyl chloride, which react with the amine group. researchgate.net
The analysis is performed on a capillary column, such as a DB-624, which provides good separation of various organic compounds. derpharmachemica.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. derpharmachemica.commdpi.com GC-MS offers the dual benefit of separation and structural identification. mdpi.com Method validation for GC involves establishing parameters like linearity, recovery, and repeatability to ensure reliable and accurate quantification. derpharmachemica.com
| Parameter | Typical GC Conditions for Amine Analysis |
| Derivatization Agent | Pentafluorobenzoyl chloride (for amine group) researchgate.net |
| Stationary Phase (Column) | DB-624 or similar derpharmachemica.com |
| Carrier Gas | Helium or Nitrogen ccsknowledge.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) derpharmachemica.commdpi.com |
| Injection Mode | Headspace or Liquid Injection derpharmachemica.com |
This table presents typical parameters based on methods developed for related compounds.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary purity assessment and reaction monitoring. youtube.comyoutube.com For the analysis of amino compounds like this compound, a silica (B1680970) gel plate is commonly used as the stationary phase. nih.gov A suitable mobile phase, or eluent, would consist of a mixture of organic solvents, such as 2-butanol, pyridine (B92270), and acetic acid in water, to achieve separation based on polarity. researchgate.net
After developing the plate, the separated spots must be visualized. Since the compound may not be colored, visualization can be achieved by exposing the plate to UV light if the compound is UV-active. youtube.com Alternatively, a staining reagent like ninhydrin (B49086) can be used, which reacts with the primary amine group to produce a colored spot. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compound against a standard. youtube.com
| Parameter | Typical TLC Conditions for Amino Compounds |
| Stationary Phase | Silica Gel HPTLC Plate researchgate.net |
| Mobile Phase | 2-Butanol-Pyridine-Glacial Acetic Acid-Water (e.g., 39:34:10:26 v/v) researchgate.net |
| Visualization | UV Light (254 nm) or Ninhydrin Reagent youtube.comresearchgate.net |
| Application | Qualitative identification, purity check, reaction monitoring youtube.com |
This table presents typical parameters based on methods developed for related compounds.
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for analyzing charged molecules like this compound. nih.govwiley-vch.de In its protonated form, the compound carries a positive charge, allowing it to migrate in an electric field. The separation is performed in a narrow fused-silica capillary filled with a background electrolyte, often a buffer solution like borate (B1201080) or phosphate buffer. nih.govnih.gov
For detection, on-capillary UV detection is a common approach. wiley-vch.demdpi.com The detector measures the absorbance of UV light by the analyte as it passes through a small window in the capillary. wiley-vch.de To enhance sensitivity for compounds with weak UV absorbance, derivatization with a chromophore such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be performed prior to analysis. nih.gov The method is validated for linearity, precision, and limits of detection (LOD), which are typically in the micromolar or mg/L range. nih.govnih.gov
| Parameter | Typical CE-UV Conditions for Amino Compounds |
| Capillary | Fused-silica (e.g., 50-75 µm internal diameter) wiley-vch.de |
| Background Electrolyte | Borate or Phosphate Buffer (e.g., 100 mM, pH 9.7) nih.govnih.gov |
| Applied Voltage | 15-25 kV nih.gov |
| Detection | Direct or Indirect UV (e.g., 200 nm or post-derivatization at 475 nm) nih.govnih.gov |
| Injection | Hydrodynamic or Electrokinetic mdpi.com |
This table presents typical parameters based on methods developed for related compounds.
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with a chromatographic technique like GC-MS or LC-MS. mdpi.com When coupled with GC, the derivatized analyte is ionized, commonly using chemical ionization (CI), which is a softer technique that helps in preserving the molecular ion. researchgate.net
The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing two key pieces of information: the molecular weight of the parent compound from the molecular ion peak and structural details from the fragmentation pattern. The fragmentation pattern is unique to the molecule's structure and can be used as a fingerprint for identification. High-resolution mass spectrometry can provide the exact elemental composition, further confirming the chemical formula. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structural assignment of organic molecules, including this compound. imc.ac.at One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide fundamental information.
¹H NMR: This spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts would indicate the electronic environment of the protons, the integration would reveal the number of protons for each signal, and the splitting patterns (multiplicity) from spin-spin coupling would provide information about adjacent protons, helping to piece together the connectivity of the carbon skeleton.
¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons in the quinuclidine ring and the aminomethyl group would be characteristic.
For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural connections. In some cases, particularly for nitrogen-containing heterocycles, ¹⁵N NMR spectroscopy can be a crucial tool for unambiguous structure assignment when standard ¹H and ¹³C NMR techniques are insufficient. imc.ac.atresearchgate.net
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful and non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. uomustansiriyah.edu.iqwikipedia.org For a compound like this compound, single-crystal X-ray diffraction would be the gold standard for elucidating its precise molecular geometry, conformational preferences, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsion angles. rcsb.orglibretexts.org
A typical crystallographic study would yield a set of unit cell parameters, which describe the dimensions and angles of the basic repeating unit of the crystal. There are seven crystal systems into which any crystal can be classified: cubic, tetragonal, orthorhombic, hexagonal, rhombohedral, monoclinic, and triclinic. youtube.com The specific crystal system and space group for this compound would be determined, providing insights into its symmetry properties.
While specific X-ray crystallographic data for this compound is not widely available in the public domain, a hypothetical set of data that could be obtained from such an analysis is presented in Table 1. This table illustrates the type of information that would be generated and is based on data for other small organic molecules.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₁₈Cl₂N₂ |
| Formula Weight | 213.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.068 |
| R-factor | 0.045 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
The resulting structural information would be crucial for understanding the compound's physicochemical properties, such as solubility and stability, and for rational drug design efforts.
Method Validation and Quality Control in Research
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. demarcheiso17025.comunodc.org For the quantification of this compound in research, a robustly validated method, such as one using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for ensuring the reliability of the data. The key parameters for method validation include accuracy, selectivity, linearity, and recovery.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. unodc.org It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. The European Medicines Agency (EMA) suggests that for the assay of an active substance, the accuracy should be demonstrated over a range of 80% to 120% of the test concentration. europa.eu
Selectivity: Selectivity, or specificity, is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org This is typically demonstrated by showing that the analytical signal for the analyte is not affected by these other components.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Recovery: Recovery is the percentage of the true amount of an analyte that is recovered by the analytical method. unodc.org It is a measure of the efficiency of the sample preparation and extraction steps. Consistent and reproducible recovery is more important than 100% recovery.
While a specific validated analytical method for this compound is not detailed in readily available literature, Table 2 provides a representative summary of acceptance criteria for the validation of an analytical method for a similar small molecule pharmaceutical compound.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Procedure | Acceptance Criteria |
|---|---|---|
| Accuracy | Analysis of at least 3 concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), each with at least 3 replicates. | Mean recovery of 98.0% to 102.0%. |
| Selectivity | Analysis of blank samples, placebo samples, and samples spiked with known impurities and degradation products. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analysis of a minimum of 5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Recovery | Comparison of the analytical response of extracted samples to the response of unextracted standards at 3 concentration levels. | Consistent recovery, with a relative standard deviation (RSD) of ≤ 5%. |
This table presents generally accepted criteria and is for illustrative purposes.
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 2-(Aminomethyl)quinclidine, might interact with a biological receptor.
Molecular docking simulations can predict the various ways in which 2-(Aminomethyl)quinclidine Dihydrochloride (B599025) can bind to the active site of a target protein. These different binding poses are then scored based on their predicted binding affinity, which is a measure of the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.
A comprehensive search of scientific literature did not yield specific studies on the molecular docking of 2-(Aminomethyl)quinclidine Dihydrochloride. However, a hypothetical docking study would aim to identify the most stable binding mode and estimate its binding free energy.
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | Predicted Binding Mode | Estimated Binding Affinity (kcal/mol) |
| Hypothetical Receptor A | Hydrogen bond with SER123, Pi-cation with PHE256 | -8.5 |
| Hypothetical Receptor B | Salt bridge with ASP98, Hydrophobic interaction with LEU150 | -7.9 |
This table is for illustrative purposes only, as no specific data was found in the searched literature.
A critical output of molecular docking is the identification of the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are key to the ligand's specificity and affinity.
No published data was found detailing the key interacting residues for this compound with any specific biological target. Identifying these residues would be a primary goal of any future molecular docking study.
Homology Modeling of Receptor Structures
In cases where the three-dimensional structure of a target receptor has not been experimentally determined (e.g., via X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used. This method builds a theoretical model of the target protein's structure based on its amino acid sequence and the experimentally determined structure of a related homologous protein.
A literature search did not reveal any studies where homology modeling was used to generate a receptor structure for subsequent docking with this compound. If the target receptor for this compound is of unknown structure, homology modeling would be an essential first step in a structure-based drug design campaign.
Quantum Chemical Calculations (e.g., Ab Initio Studies)
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. For this compound, these calculations could be used to determine its stable conformations and electronic properties, which are crucial for understanding its interaction with biological targets.
No specific quantum chemical calculation studies on this compound were identified in the literature. Such studies would provide fundamental insights into the molecule's intrinsic properties.
Table 2: Hypothetical Quantum Chemical Properties of 2-(Aminomethyl)quinclidine
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |
This table is for illustrative purposes only, as no specific data was found in the searched literature.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, acceptors, aromatic rings, and charged groups that are critical for its activity. This model can then be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.
No studies detailing the development of a pharmacophore model for this compound were found. This approach would be valuable for identifying novel compounds with potentially similar biological activity.
Application in Structure-Based Drug Design (SBDD)
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. By understanding the detailed interactions between a ligand like 2-(Aminomethyl)quinclidine and its target receptor, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties.
While the principles of SBDD are widely applied in drug discovery, no specific examples of its application to this compound were found in the reviewed literature. A successful SBDD project would integrate techniques like molecular docking, homology modeling, and quantum chemical calculations to guide the design of new analogs of this compound.
Ligand Binding Site Identification Methodologies
The identification of the precise binding site of a ligand on its target protein is fundamental for understanding its mechanism of action and for the rational design of new therapeutic agents. A variety of experimental and computational techniques are employed to elucidate these interactions at an atomic level.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govresearchgate.net The process involves crystallizing the protein in complex with the ligand of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to generate an electron density map, which is then interpreted to build a model of the molecular structure. nih.govresearchgate.net This method provides direct visualization of the binding site, the conformation of the bound ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov
While no specific X-ray crystallography studies on "this compound" are publicly available, research on related quinuclidine (B89598) derivatives has been conducted. For instance, the crystal structures of complexes between 1-boraadamantane, a close analog of the quinuclidine system, and pyridine (B92270) or quinuclidine itself have been determined to evaluate their structural and thermodynamic properties. nih.gov Such studies are crucial for understanding the fundamental interactions of the quinuclidine scaffold.
Table 1: Representative X-ray Crystallography Data for Quinuclidine-Related Structures This table is illustrative and based on data for quinuclidine analogs, as specific data for this compound is not available.
| Compound | Protein Target | Resolution (Å) | Key Findings | Reference |
|---|
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. nih.govelifesciences.org In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged using a transmission electron microscope. Thousands of 2D projection images are then computationally combined to reconstruct a 3D model of the protein. nih.govelifesciences.org
While cryo-EM has been instrumental in studying the structure of ion channels, which can be targets for quinuclidine-based compounds, there are no specific published cryo-EM studies involving "this compound" or other quinuclidine derivatives. However, cryo-EM has been used to study the binding of toxins to potassium channels, providing insights into how ligands can interact with the outer mouth and selectivity filter of these channels. nih.govelifesciences.org
Competition binding assays are a common method to determine the affinity of a ligand for a receptor. In this assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. This provides a quantitative measure of the compound's binding affinity.
Competition binding assays have been widely used to characterize the interaction of quinuclidine derivatives with various receptors. For example, a series of quinoline (B57606) derivatives with a diazabicyclic core, structurally related to the quinuclidine scaffold, were evaluated for their affinity at nicotinic acetylcholine (B1216132) receptors (nAChRs) using radioligand binding studies. researchgate.netnih.gov Similarly, the binding of quinuclidinyl benzilate (QNB) analogs to muscarinic receptors has been studied using competition assays with [3H]QNB. nih.gov
Hydrogen/Deuterium (B1214612) Exchange (HDX)
Hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful biophysical technique used to study protein dynamics, conformational changes, and protein-ligand interactions. The method relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent. The rate of this exchange is dependent on the solvent accessibility of the amide protons and their involvement in hydrogen bonding. Regions of a protein that are highly flexible or become more exposed upon ligand binding will exhibit a faster rate of deuterium uptake, which can be precisely measured by mass spectrometry.
While HDX-MS is a widely applied technique in drug discovery and structural biology for characterizing the interaction of small molecules with their protein targets, a review of the scientific literature reveals no specific studies where this method has been applied to investigate the binding of this compound to a protein target. The following data table, therefore, represents a general overview of the type of data that would be generated in a hypothetical HDX-MS experiment, illustrating the principles of the technique rather than actual experimental results for the specified compound.
Hypothetical HDX-MS Data for a Protein Target in the Presence of a Ligand
| Peptide Sequence | Start Residue | End Residue | Deuterium Uptake (Unbound) | Deuterium Uptake (Bound) | Change in Uptake |
| PEPTIDE1 | 10 | 25 | 4.5 Da | 1.2 Da | -3.3 Da |
| PEPTIDE2 | 50 | 65 | 3.2 Da | 3.1 Da | -0.1 Da |
| PEPTIDE3 | 80 | 95 | 5.1 Da | 1.5 Da | -3.6 Da |
| PEPTIDE4 | 110 | 125 | 2.8 Da | 2.9 Da | +0.1 Da |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Native Mass Spectrometry
Native mass spectrometry (native MS) is an analytical technique that allows for the study of intact proteins and non-covalent protein-ligand complexes under conditions that approximate their physiological state. By using gentle ionization techniques, such as electrospray ionization (ESI), native MS can transfer these large complexes into the gas phase for mass analysis while preserving their non-covalent interactions. This enables the direct observation of binding stoichiometry and can provide insights into the affinity of a ligand for its target protein.
The utility of native MS in drug discovery lies in its ability to rapidly screen for binding events, determine the specificity of interactions, and even characterize the formation of ternary complexes. Despite the power of this technique for studying protein-small molecule interactions, there are no published research findings detailing the use of native mass spectrometry to analyze the binding characteristics of this compound. The data table below is a generalized representation of the information that could be obtained from a native MS experiment designed to assess the binding of a small molecule to a protein.
Hypothetical Native MS Data for Protein-Ligand Binding
| Species Observed | Measured Mass (Da) | Expected Mass (Da) | Interpretation |
| Protein (Apo) | 35,000 | 35,000 | Unbound protein |
| Protein-Ligand (1:1) | 35,250 | 35,250 | Protein with one ligand bound |
| Protein-Ligand (1:2) | 35,500 | 35,500 | Protein with two ligands bound |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Lack of Sufficient Research Data for this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the role of this compound in the advanced areas of chemical biology and drug discovery as outlined in the requested article structure.
While the compound this compound is a known chemical entity, listed by several suppliers with the CAS Number 860502-92-7, its scientific exploration appears to be limited. lgcstandards.comchemicalbook.comechochemical.com The available information primarily consists of basic chemical properties and supplier data. Synonyms for the compound include 1-Azabicyclo[2.2.2]octane-2-methanamine Dihydrochloride and Quinuclidin-2-ylmethanamine dihydrochloride, confirming its structural identity within the quinuclidine class of molecules. lgcstandards.comcymitquimica.comlgcstandards.com
However, extensive searches for peer-reviewed studies and research articles yielded no specific information regarding its application in the following domains:
Role in Chemical Biology and Drug Discovery Strategies
Future Research Directions and Unaddressed Gaps:Without a foundation of existing research, there are no published discussions on future directions or research gaps for this specific molecule.
Due to the absence of detailed research findings, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible. Proceeding would require speculation, which would contradict the core requirements of accuracy and reliance on verifiable data. Therefore, the article cannot be constructed at this time.
Q & A
Q. Q1. What are the recommended synthesis methods for 2-(Aminomethyl)quinclidine Dihydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reductive amination of quinclidinone derivatives followed by hydrochlorination. Key steps include:
- Reductive Amination: React 3-quinuclidinone with a methylamine source (e.g., ammonium formate) under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C). Monitor reaction completion via TLC or LC-MS.
- Hydrochlorination: Treat the free base with concentrated HCl in anhydrous ethanol to form the dihydrochloride salt. Recrystallize from ethanol/ether to enhance purity (>98%) .
- Optimization: Use inert atmosphere conditions to prevent oxidation, and characterize intermediates via H/C NMR and HPLC to confirm structural integrity .
Q. Q2. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Decontamination: Clean spills immediately with 10% acetic acid to neutralize residual HCl, followed by water rinsing.
- Storage: Store in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation. Regularly check for discoloration or precipitate formation, which indicates instability .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported toxicological data for this compound?
Methodological Answer:
- Literature Review: Cross-reference studies from PubChem, EPA DSSTox, and academic journals to identify discrepancies (e.g., LD variations). Prioritize data from peer-reviewed sources over vendor-provided SDS .
- Experimental Validation: Conduct acute toxicity assays (OECD Guideline 423) using rodent models. Compare results with in silico predictions (e.g., ProTox-II) to assess reliability. Note that limited in vivo data exist, so extrapolate cautiously .
- Mechanistic Analysis: Investigate metabolic pathways via hepatic microsome assays to identify potential bioactivation of toxic intermediates .
Q. Q4. What strategies are effective for analyzing the biological activity of this compound in receptor-binding studies?
Methodological Answer:
- Target Selection: Prioritize receptors structurally related to quinclidine derivatives (e.g., muscarinic acetylcholine receptors) based on homology modeling .
- Binding Assays: Use radioligand displacement (e.g., H-N-methylscopolamine) to measure IC. Validate with functional assays (e.g., calcium flux in CHO-K1 cells expressing M receptors) .
- Data Interpretation: Apply the Cheng-Prusoff equation to correct for ligand concentration effects. Compare results with known analogs (e.g., 3-Aminoquinuclidine derivatives) to infer structure-activity relationships .
Q. Q5. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design: Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 37°C, and 50°C. Collect samples at 0, 24, 48, and 168 hours.
- Analytical Methods: Quantify degradation via UPLC-PDA at 254 nm. Use high-resolution mass spectrometry (HRMS) to identify breakdown products (e.g., quinclidinone formation via HCl loss) .
- Kinetic Modeling: Apply first-order kinetics to calculate half-life () and activation energy () using Arrhenius plots. Compare with ICH Q1A guidelines for pharmaceutical stability .
Q. Q6. What advanced spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation:
- NMR: Assign H and C signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in the quinclidine ring .
- X-ray Crystallography: Determine absolute configuration and salt form (dihydrochloride vs. monohydrochloride) .
- Purity Assessment:
- HPLC-ELSD: Quantify residual solvents (e.g., ethanol) and counterion content (Cl) with ion chromatography .
Q. Q7. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling: Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Note that protonated amines may reduce membrane penetration .
- Docking Studies: Perform molecular docking (AutoDock Vina) against target receptors to prioritize in vitro testing. Validate with MD simulations (GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
